molecular formula C6H6N2OS B8790208 (4H-pyrrolo[2,3-d]thiazol-5-yl)methanol CAS No. 1327366-68-6

(4H-pyrrolo[2,3-d]thiazol-5-yl)methanol

Cat. No.: B8790208
CAS No.: 1327366-68-6
M. Wt: 154.19 g/mol
InChI Key: RYQKGOARQDSSPV-UHFFFAOYSA-N
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Description

(4H-pyrrolo[2,3-d]thiazol-5-yl)methanol is a useful research compound. Its molecular formula is C6H6N2OS and its molecular weight is 154.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

1327366-68-6

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

4H-pyrrolo[2,3-d][1,3]thiazol-5-ylmethanol

InChI

InChI=1S/C6H6N2OS/c9-2-4-1-5-6(8-4)7-3-10-5/h1,3,8-9H,2H2

InChI Key

RYQKGOARQDSSPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1SC=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate (5 g, 25.48 mmol) and in anhydrous tetrahydrofuran (100 mL) was added lithium aluminum hydride (4.34 g, 127.5 mmol) dissolved in anhydrous tetrahydrofuran (50 mL) dropwise between −10° C. and 0° C. After the addition, the mixture was stirred below 0° C. for 1 hours, and then warm to the ambient temperature and allowed to stir for 3 hours at room temperature. The reaction mixture was cooled down to 0° C., quenched by 10 mL water, and then 10 mL 4N sodium hydroxide. The resulting white precipitate was filtered off, washed with acetic ester. The filtrate was dried by anhydrous sodium sulphate. The solvent was removed to afford the crude product (3.5 g, 89%). The crude product was used directly in the next step. LCMS (M+H+) m/z: calcd. 154.02. found 154.9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
89%

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